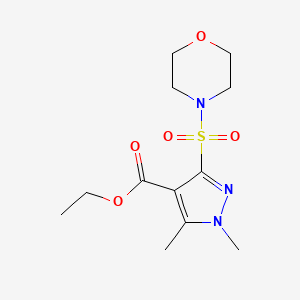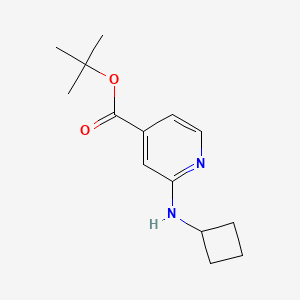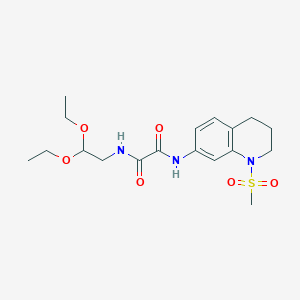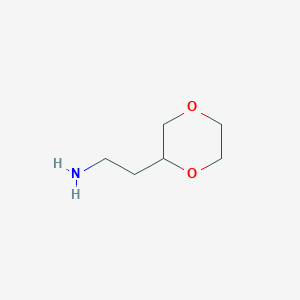![molecular formula C15H14ClN3O B2720266 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole CAS No. 924871-63-6](/img/structure/B2720266.png)
1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole (CMO) is a chemical compound that has been extensively studied for its potential applications in scientific research. CMO is a heterocyclic compound that contains both an oxadiazole and a carbazole ring, making it a versatile molecule with a range of potential applications.
作用機序
The mechanism of action of 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole is not fully understood, but it is believed to act through multiple pathways. In neuroscience, this compound has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth. In cancer research, this compound has been shown to inhibit the activity of the proteasome, an enzyme complex involved in the degradation of proteins.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic properties. In addition, this compound has been shown to modulate the activity of various enzymes and signaling pathways, including the PI3K/Akt pathway and the proteasome.
実験室実験の利点と制限
One advantage of 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole is its versatility, as it can be synthesized using a relatively straightforward process and has a range of potential applications in scientific research. However, one limitation of this compound is its potential toxicity, as it has been shown to be cytotoxic at high concentrations.
将来の方向性
There are a number of potential future directions for research on 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole, including:
1. Further studies on the mechanism of action of this compound, particularly in relation to its potential neuroprotective and anti-cancer properties.
2. Development of new synthetic methods for this compound that are more efficient and environmentally friendly.
3. Investigation of the potential use of this compound in drug discovery, particularly for the development of new neuroprotective and anti-cancer drugs.
4. Exploration of the potential use of this compound in combination with other compounds, such as chemotherapy drugs, to enhance their efficacy.
5. Investigation of the potential use of this compound in other scientific research fields, such as materials science and catalysis.
Conclusion
In conclusion, this compound is a versatile compound with a range of potential applications in scientific research. While there is still much to learn about its mechanism of action and potential applications, the existing research suggests that this compound has significant potential in fields such as neuroscience and cancer research.
合成法
The synthesis of 1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole typically involves a multi-step process that begins with the reaction of 2,3,4,9-tetrahydro-1H-carbazole with chloromethyl isocyanate to form 1-(chloromethyl)-2,3,4,9-tetrahydro-1H-carbazole. This intermediate compound is then reacted with sodium azide to form the this compound product.
科学的研究の応用
1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole has been studied for its potential applications in a range of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have potential as a neuroprotective agent, with studies demonstrating its ability to prevent neuronal death and reduce inflammation in the brain. In cancer research, this compound has been studied for its potential as an anti-cancer agent, with studies showing its ability to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
5-(chloromethyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c16-8-13-18-15(19-20-13)11-6-3-5-10-9-4-1-2-7-12(9)17-14(10)11/h1-2,4,7,11,17H,3,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQKLUQFGVTPPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)C4=NOC(=N4)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2720183.png)

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2720190.png)



![(2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile](/img/structure/B2720195.png)
![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2720196.png)
![5-Fluoro-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2720198.png)
![2-(sec-butylthio)-5-(4-hydroxy-3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2720200.png)
![(4Ar,8aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid](/img/structure/B2720201.png)


![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2720205.png)